1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351798-32-7
VCID: VC11905365
InChI: InChI=1S/C25H29N5O3/c1-17-6-8-18(9-7-17)22-28-25(33-29-22)21-5-2-12-26-23(21)30-13-10-19(11-14-30)24(31)27-16-20-4-3-15-32-20/h2,5-9,12,19-20H,3-4,10-11,13-16H2,1H3,(H,27,31)
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5CCCO5
Molecular Formula: C25H29N5O3
Molecular Weight: 447.5 g/mol

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide

CAS No.: 1351798-32-7

Cat. No.: VC11905365

Molecular Formula: C25H29N5O3

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide - 1351798-32-7

Specification

CAS No. 1351798-32-7
Molecular Formula C25H29N5O3
Molecular Weight 447.5 g/mol
IUPAC Name 1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C25H29N5O3/c1-17-6-8-18(9-7-17)22-28-25(33-29-22)21-5-2-12-26-23(21)30-13-10-19(11-14-30)24(31)27-16-20-4-3-15-32-20/h2,5-9,12,19-20H,3-4,10-11,13-16H2,1H3,(H,27,31)
Standard InChI Key DQUXJEDIVAUDEM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5CCCO5
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5CCCO5

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule integrates three heterocyclic systems:

  • Pyridine-Oxadiazole Backbone: A pyridine ring at position 2 connects to a 1,2,4-oxadiazole group substituted with a 4-methylphenyl moiety at position 3. The oxadiazole ring, a nitrogen-oxygen heterocycle, enhances metabolic stability and hydrogen-bonding capacity .

  • Piperidine-Carboxamide Side Chain: Position 2 of the pyridine links to a piperidine ring through a nitrogen atom, with the piperidine’s fourth position functionalized by a carboxamide group.

  • Tetrahydrofuran (Oxolane) Substituent: The carboxamide’s nitrogen is further substituted with a (oxolan-2-yl)methyl group, introducing a oxygen-containing five-membered ring.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC25H29N5O3
Molecular Weight447.5 g/mol
logP~4.9 (estimated)
Hydrogen Bond Acceptors8
Polar Surface Area94.8 Ų

Stereochemical Considerations

The compound is achiral, as confirmed by its SMILES notation (Cc1ccc(cc1)c1nc(c2cccnc2N2CCCCC2)on1) . No stereoisomers are reported, likely due to symmetrical substituents and absence of chiral centers.

Synthesis and Mechanistic Pathways

Retrosynthetic Analysis

The synthesis likely proceeds through modular coupling of preformed subunits:

  • Oxadiazole Formation: Cyclization of a nitrile (e.g., 4-methylbenzamide) with hydroxylamine yields the 1,2,4-oxadiazole ring .

  • Pyridine Functionalization: Suzuki-Miyaura coupling introduces the oxadiazole to a bromopyridine intermediate .

  • Piperidine Coupling: Nucleophilic substitution attaches the piperidine-carboxamide moiety to the pyridine.

  • Oxolane Integration: Amide bond formation between the piperidine’s carboxyl group and (oxolan-2-yl)methylamine completes the structure.

Key Challenges

  • Oxadiazole Stability: 1,2,4-Oxadiazoles are prone to hydrolytic cleavage under acidic conditions, necessitating anhydrous reaction environments .

  • Regioselectivity: Ensuring correct substitution patterns on the pyridine and oxadiazole rings requires precise catalytic control .

Physicochemical and Pharmacokinetic Profiling

Lipophilicity and Solubility

With a logP of ~4.9, the compound exhibits moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility (logSw: -4.53) . The polar surface area (94.8 Ų) suggests moderate bioavailability via passive diffusion.

Metabolic Predictions

  • Oxidative Metabolism: Piperidine and oxolane moieties may undergo CYP450-mediated oxidation .

  • Amide Hydrolysis: Serum esterases could cleave the carboxamide bond, though steric hindrance from the oxolane may slow degradation.

Biological Activity and Hypothetical Applications

Target Hypotheses

Structural analogs of 1,2,4-oxadiazoles demonstrate affinity for:

  • Kinase Inhibitors: Similar compounds inhibit EGFR and VEGFR2 by binding to ATP pockets .

  • Antimicrobial Agents: Oxadiazole derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .

In Silico Predictions

  • Molecular Docking: Preliminary models suggest the oxadiazole group forms hydrogen bonds with kinase catalytic lysine residues .

  • Toxicity Risks: High lipophilicity raises concerns about hepatotoxicity and phospholipidosis.

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